molecular formula C18H22N4O2 B2615877 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide CAS No. 1797225-62-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide

Cat. No.: B2615877
CAS No.: 1797225-62-7
M. Wt: 326.4
InChI Key: VMRSSLNAYAZUQW-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide is a complex organic compound that features an imidazo[1,2-b]pyrazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The imidazo[1,2-b]pyrazole scaffold is known for its biological activity and has been incorporated into various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyrazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. The imidazo[1,2-b]pyrazole scaffold is known for its biological activity, and derivatives of this compound have shown promise in the treatment of various diseases.

Medicine

In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of conditions such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyrazole derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Benzamide derivatives: Compounds with a benzamide moiety also show comparable properties, particularly in medicinal chemistry.

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide is unique due to the combination of the imidazo[1,2-b]pyrazole and butoxybenzamide moieties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Structural Characteristics

The compound features an imidazo[1,2-b]pyrazole moiety linked to a butoxybenzamide group. The structural configuration enhances its potential for various interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research has indicated that compounds with similar imidazo[1,2-b]pyrazole structures exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds in this class have been studied for their ability to inhibit tumor growth and enhance the efficacy of existing cancer therapies.
  • Antimicrobial Properties : Some derivatives show promise against bacterial strains, indicating potential applications in treating infections.
  • Inhibition of Enzymatic Activity : Certain imidazo[1,2-b]pyrazole derivatives have been identified as inhibitors of specific enzymes involved in disease pathways.

Case Study 1: Antitumor Efficacy

A study explored the antitumor effects of similar imidazo[1,2-b]pyrazole derivatives. The findings suggested that these compounds could significantly inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 5.70 nM against ENPP1, a target associated with tumor progression, enhancing the antitumor efficacy when combined with immunotherapies like anti-PD-1 antibodies .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of imidazo[1,2-b]pyrazole derivatives. The results indicated that these compounds exhibited significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria. This suggests their potential as lead compounds in the development of new antibiotics .

Data Table: Biological Activity Comparison

Compound NameBiological ActivityIC50 Value (nM)Target
Imidazo[1,2-b]pyrazole Derivative AAntitumor5.70ENPP1
Imidazo[1,2-b]pyrazole Derivative BAntimicrobial-Various Bacteria
This compoundPotentially Antitumor & Antimicrobial-TBD

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes that regulate critical pathways in cancer and microbial resistance.
  • Modulation of Immune Response : By influencing pathways such as cGAS-STING, these compounds may enhance immune responses against tumors.

Properties

IUPAC Name

4-butoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-3-14-24-16-6-4-15(5-7-16)18(23)19-10-11-21-12-13-22-17(21)8-9-20-22/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRSSLNAYAZUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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